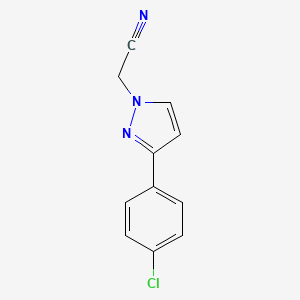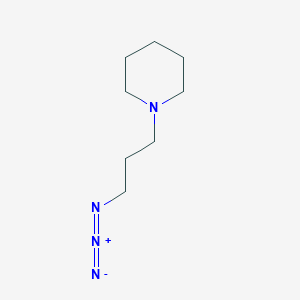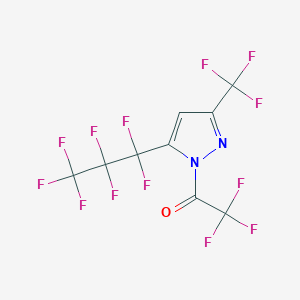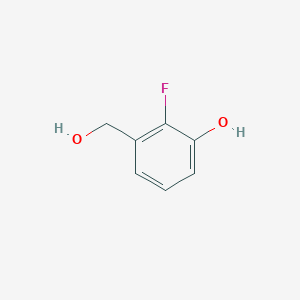![molecular formula C53H94N2NiO15+ B3044032 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate CAS No. 231615-77-3](/img/structure/B3044032.png)
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Overview
Description
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate is a complex organic compound that contains multiple functional groups, including carboxylate, amino, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate typically involves multiple steps, starting with the preparation of the individual components. The carboxylate and amino groups are introduced through reactions involving carboxylic acids and amines, respectively. The ester groups are formed through esterification reactions involving alcohols and carboxylic acids. The final step involves the coordination of the nickel ions to the organic ligand, which is achieved under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylate groups.
Reduction: Reduction reactions can occur at the ester and carboxylate groups, leading to the formation of alcohols and aldehydes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine: The compound’s coordination with nickel ions is explored for potential therapeutic applications, such as in the development of metal-based drugs.
Industry: The compound is used in industrial processes that require metal chelation, such as water treatment and metal recovery.
Mechanism of Action
The mechanism of action of 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate involves the coordination of nickel ions to the organic ligand. This coordination stabilizes the metal ion and enhances its reactivity. The compound’s functional groups, such as carboxylate and amino groups, play a crucial role in binding the metal ion and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Pentasodium 2-[bis(carboxylatomethyl)amino]acetate: This compound also contains carboxylate and amino groups and forms stable complexes with metal ions.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent that binds to metal ions and is used in various applications, including medicine and industry.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties to EDTA, used in medical imaging and industrial processes.
Uniqueness
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate is unique due to its specific combination of functional groups and its ability to form stable complexes with nickel ions. This uniqueness makes it valuable for specialized applications in catalysis, biochemistry, and medicine.
Properties
IUPAC Name |
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H92N2O13.Ni.2H2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-50(61)66-43-45(68-52(63)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-67-51(62)39-38-47(56)54-40-34-33-35-46(53(64)65)55(41-48(57)58)42-49(59)60;;;/h17-20,45-46H,3-16,21-44H2,1-2H3,(H,54,56)(H,57,58)(H,59,60)(H,64,65);;2*1H2/q;+3;;/p-2/b19-17+,20-18+;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUGEKZSSFUKW-CSFLCUTQSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.O.O.[Ni+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.O.O.[Ni+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H94N2NiO15+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


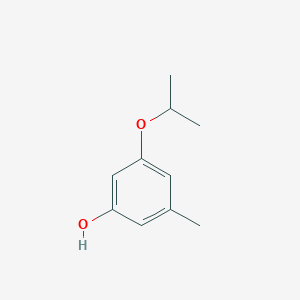
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
